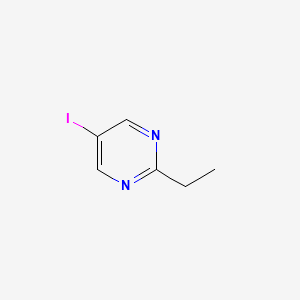
2-Ethyl-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of an ethyl group at position 2 and an iodine atom at position 5 makes this compound a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-iodopyrimidine typically involves the iodination of 2-ethylpyrimidine. One common method is the halogenation reaction using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2-Ethylpyrimidine+I2+Oxidizing Agent→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are frequently used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Uses palladium catalyst, base (e.g., potassium carbonate), and boronic acid under mild conditions.
Heck Reaction: Involves palladium catalyst, base (e.g., triethylamine), and alkene at elevated temperatures.
Major Products:
- Substituted pyrimidines with various functional groups, depending on the reagents used in the reactions.
Applications De Recherche Scientifique
2-Ethyl-5-iodopyrimidine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-iodopyrimidine depends on its application. In cross-coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium complexes. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparaison Avec Des Composés Similaires
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine used in similar cross-coupling reactions.
2-Ethyl-5-bromopyrimidine: Similar structure but with a bromine atom instead of iodine, affecting reactivity and reaction conditions.
Uniqueness: 2-Ethyl-5-iodopyrimidine is unique due to the presence of the iodine atom, which provides distinct reactivity and selectivity in chemical reactions compared to its brominated or chlorinated counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s behavior in various synthetic applications.
Propriétés
Formule moléculaire |
C6H7IN2 |
|---|---|
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
2-ethyl-5-iodopyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
Clé InChI |
PVZWCOZDZKLNJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


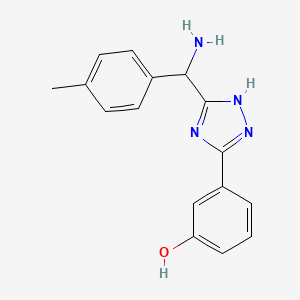
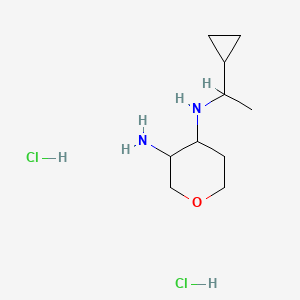
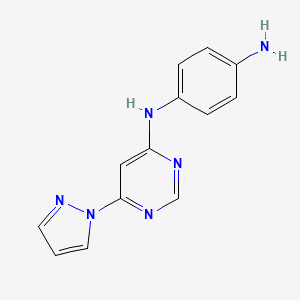

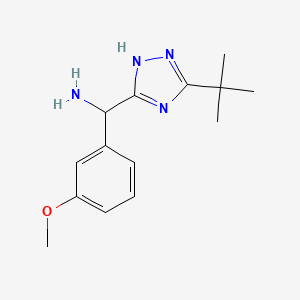
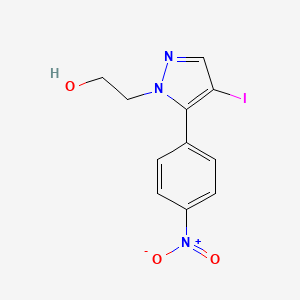
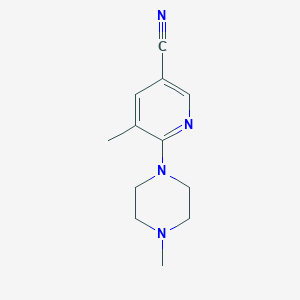
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
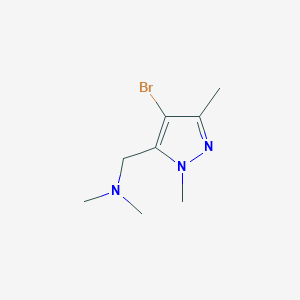
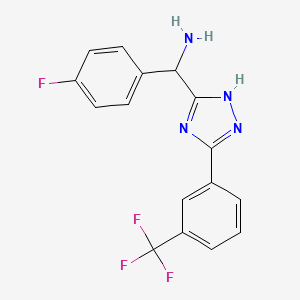
![N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B15057173.png)

![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15057178.png)

